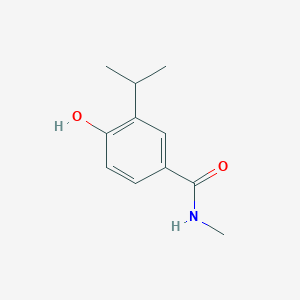
Benzamide, 4-hydroxy, 3-(1-methylethyl), N-methyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-hydroxy, 3-(1-methylethyl), N-methyl: is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.2423 g/mol . This compound is a derivative of benzamide, characterized by the presence of a hydroxy group at the 4th position, an isopropyl group at the 3rd position, and a methyl group attached to the nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-hydroxy, 3-(1-methylethyl), N-methyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzamide and isopropyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, typically involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
N-Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors may be used.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-hydroxy, 3-(1-methylethyl), N-methyl undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The isopropyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can yield an alcohol .
Scientific Research Applications
Benzamide, 4-hydroxy, 3-(1-methylethyl), N-methyl has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzamide, 4-hydroxy, 3-(1-methylethyl), N-methyl involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, which lacks the hydroxy, isopropyl, and N-methyl groups.
4-Hydroxybenzamide: A derivative with a hydroxy group at the 4th position but lacking the isopropyl and N-methyl groups.
N-Methylbenzamide: A derivative with a methyl group attached to the nitrogen atom but lacking the hydroxy and isopropyl groups.
Uniqueness
Benzamide, 4-hydroxy, 3-(1-methylethyl), N-methyl is unique due to the combination of functional groups present in its structure. The presence of the hydroxy, isopropyl, and N-methyl groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-hydroxy-N-methyl-3-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H15NO2/c1-7(2)9-6-8(11(14)12-3)4-5-10(9)13/h4-7,13H,1-3H3,(H,12,14) |
InChI Key |
VHSHBXVHECBNDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















